3-Fluoro-4-(trifluoromethyl)phenylacetylene
Overview
Description
3-Fluoro-4-(trifluoromethyl)phenylacetylene (3F4TFP) is an organofluorine compound that has been studied for its potential applications in various scientific fields. It is a colorless liquid with a boiling point of 125°C and a density of 1.45 g/mL. 3F4TFP has a variety of uses in organic synthesis, medicinal chemistry, and materials science. It is also used as a starting material for the synthesis of other compounds, such as fluoroalkenes and fluoroalkynes.
Scientific Research Applications
Synthesis and Organic Chemistry
- Trifluoromethylated Alkenes Synthesis : The concurrent fluoro-trifluoromethylation of arylacetylenes enables the production of (Z)-α-fluoro-β-CF3 styrenes, which are valuable for their unique chemical properties. This method extends to syn-oxy-trifluoromethylation and syn-aryl-trifluoromethylation, offering a pathway to various functionalized trifluoromethylated Z-alkenes and showcasing the utility of Cu(III)-CF3 complexes in organic synthesis (Zhang et al., 2017).
- Polymer Science : New bisfluoro monomers and poly(arylene ether)s based on 3-Fluoro-4-(trifluoromethyl)phenylacetylene derivatives have been synthesized, displaying high thermal stability and solubility in various organic solvents. These polymers are noted for their potential in creating materials with high glass transition temperatures and thermal stability, suitable for high-performance applications (Salunke et al., 2007).
Novel Compound Development
- Development of Fluorinated Liquid Crystals : Research into the optical absorption behavior and spectral shifts of fluorinated liquid crystals showcases the potential of fluorinated compounds in the ultraviolet region, indicating their application in optical materials and devices (Praveen & Ojha, 2014).
- Catalytic Fluoromethylation : The use of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has been explored, emphasizing the importance of CF3 and CF2H groups in pharmaceuticals and agrochemicals. This research highlights innovative strategies for introducing fluoromethyl groups into various compounds, contributing to the development of new fluorination methods (Koike & Akita, 2016).
Advanced Material Synthesis
- High-Performance Polymers : The synthesis and characterization of novel poly(arylene ether)s incorporating 3-Fluoro-4-(trifluoromethyl)phenylacetylene derivatives demonstrate the creation of materials with high glass-transition temperatures and excellent thermal stability. These polymers, soluble in a broad range of solvents and capable of forming transparent, flexible films, are promising for applications requiring high thermal resistance and optical clarity (Huang et al., 2007; 2010).
properties
IUPAC Name |
4-ethynyl-2-fluoro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSHYFFZSFXKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)phenylacetylene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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